Product packaging for 2,6-Dibromobenzamide(Cat. No.:CAS No. 96237-91-1)

2,6-Dibromobenzamide

Cat. No.: B3175958
CAS No.: 96237-91-1
M. Wt: 278.93 g/mol
InChI Key: IVTFWLFQLHYNSR-UHFFFAOYSA-N
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Description

Direct Bromination Approaches

Direct bromination involves introducing bromine atoms onto an aromatic ring that already possesses the amide functionality or a precursor to it.

While N-Bromosuccinimide (NBS) is a common reagent for electrophilic aromatic bromination, its application to 2-aminobenzamide (B116534) under typical conditions often leads to bromination at different positions. Studies have shown that the reaction of 2-aminobenzamide with NBS, often in solvent mixtures like chloroform-carbon tetrachloride, primarily yields 2-amino-3,5-dibromobenzamide (B176797) ajol.infomdpi.comresearchgate.net. This regioselectivity is influenced by the activating and directing effects of the amino and amide groups. Therefore, direct NBS-mediated bromination of 2-aminobenzamide is not a direct route to 2,6-dibromobenzamide.

However, a direct bromination approach to this compound has been reported using benzamide (B126) as the starting material. A nickel-catalyzed reaction employing NBS as the brominating agent in 1,2-dichloroethane (B1671644) (DCE) has demonstrated the successful synthesis of this compound rsc.org.

Table 1: Nickel-Catalyzed Direct Bromination of Benzamide

Starting MaterialReagent(s)SolventCatalystTemperatureTimeYieldPurityReference
BenzamideNBS (2.5 equiv.)DCENi(OAc)₂80°C36 h75%N/A rsc.org
AgSbF₆ (0.2 equiv.), TfOH (0.5 equiv.)

In the nickel-catalyzed direct bromination of benzamide using NBS, 1,2-dichloroethane (DCE) was employed as the reaction solvent rsc.org. While this study details the successful synthesis, explicit optimization studies focusing on varying solvent systems to improve yield or selectivity for this compound were not detailed within the provided information. Other direct bromination attempts using NBS on related compounds have utilized chloroform-carbon tetrachloride mixtures ajol.inforesearchgate.net or acetonitrile (B52724) mdpi.com, but these often lead to different bromination products when starting from 2-aminobenzamide.

Amidation-Based Syntheses

Amidation strategies involve forming the amide bond as a key step, typically by reacting a carboxylic acid derivative or a nitrile with an amine source.

A well-established method for synthesizing this compound involves the direct amidation of 2,6-dibromobenzonitrile (B1367187). This transformation is commonly achieved by treating the nitrile with concentrated sulfuric acid at elevated temperatures.

Table 2: Amidation of 2,6-Dibromobenzonitrile

Starting MaterialReagent(s)SolventTemperatureTimeYieldPurityReference
2,6-DibromobenzonitrileSulfuric acid (conc.)Sulfuric acid55°CVariable92.6%98% chemicalbook.com

The reaction involves heating 2,6-dibromobenzonitrile in sulfuric acid, typically around 55°C, until completion, as monitored by gas chromatography (GC). Subsequent workup involves cooling, dilution with water, and filtration to isolate the product chemicalbook.com.

Beyond the nitrile route, this compound can be synthesized by reacting a derivative of 2,6-dibromobenzoic acid with ammonia (B1221849) or an ammonia equivalent.

From 2,6-Dibromobenzoyl Chloride: 2,6-Dibromobenzoic acid can be converted to its corresponding acyl chloride, 2,6-dibromobenzoyl chloride, using reagents like thionyl chloride or oxalyl chloride zenodo.orgfishersci.co.uk. The subsequent reaction of 2,6-dibromobenzoyl chloride with aqueous ammonia readily yields this compound zenodo.org. This method aligns with general amide synthesis protocols such as the Schotten-Baumann reaction, which involves the reaction of an amine with an acyl chloride in the presence of a base fishersci.co.uk.

Table 3: Amidation via 2,6-Dibromobenzoyl Chloride

Starting MaterialIntermediate Synthesis ReagentAmidation ReagentSolvent(s)ConditionsYieldReference
2,6-Dibromobenzoic acidOxalyl chloride, NH₄OHAqueous ammoniaVariousFormation of acyl chloride, then reaction with NH₃N/A zenodo.org
2,6-Dibromobenzoyl chlorideN/AAqueous ammoniaN/AVigorous reaction, crystallization from waterN/A zenodo.org

Precursor Compound Transformations

This category encompasses synthetic routes where a more complex precursor is transformed into this compound, or where intermediates are prepared for subsequent amidation.

A key transformation involves the preparation of 2,6-dibromobenzoyl chloride from 2,6-dibromobenzoic acid. This acid can be synthesized through various routes, including the bromination of benzoic acid ontosight.ai. The subsequent conversion of 2,6-dibromobenzoic acid to its acyl chloride, followed by reaction with ammonia, provides a pathway to this compound zenodo.org.

The amidation of 2,6-dibromobenzonitrile, as detailed in section 1.2.1, can also be viewed as a transformation of a precursor nitrile into the target amide functionality.

Precursor Compound Transformations

Conversion from Substituted Benzotriazole-1-yl-methanones

N-acylbenzotriazoles, which are a class of substituted benzotriazole-1-yl-methanones, serve as effective acylating agents in organic synthesis. Research has demonstrated that these compounds can react with ammonia to yield primary amides, such as benzamides, with the concomitant elimination of benzotriazole (B28993) (BtH) thieme-connect.comorganic-chemistry.orgresearchgate.net. This transformation is facilitated by the good leaving group ability of the benzotriazole moiety thieme-connect.comresearchgate.net. The general reaction involves the nucleophilic attack of ammonia on the carbonyl carbon of the N-acylbenzotriazole, leading to the formation of the amide and benzotriazole thieme-connect.comresearchgate.net.

The literature indicates that N-acylbenzotriazoles are particularly useful for amide synthesis when the corresponding acid chlorides are unstable or difficult to isolate derpharmachemica.com. They offer a mild, metal-free, and regioselective pathway for acylation reactions thieme-connect.comresearchgate.net. The process typically involves reacting the N-acylbenzotriazole with ammonia, often in an aqueous solution or suitable solvent, to afford the desired primary amide in good to excellent yields organic-chemistry.orgresearchgate.net.

However, specific research findings detailing the conversion of a 2,6-dibromobenzoyl-benzotriazole-1-yl-methanone precursor to this compound, including precise reaction conditions, yields, and characterization data for this particular transformation, were not found within the scope of the provided search results. While the general methodology for preparing amides from N-acylbenzotriazoles is well-established, a direct experimental example for the synthesis of this compound via this route is not explicitly documented in the retrieved literature. Consequently, a data table with specific research findings for this precise conversion cannot be generated.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5Br2NO B3175958 2,6-Dibromobenzamide CAS No. 96237-91-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTFWLFQLHYNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879030
Record name 2,6-DIBROMOBENZAMIDE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96237-91-1
Record name 2,6-DIBROMOBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Properties and Synthetic Utility of 2,6 Dibromobenzamide

2,6-Dibromobenzamide is a chemical compound that combines the features of a dibrominated aromatic ring with a benzamide (B126) functional group. Its structure suggests potential utility in synthetic organic chemistry, primarily leveraging the reactivity of the bromine atoms and the amide functionality.

Reaction Pathways and Mechanistic Investigations Involving 2,6 Dibromobenzamide

Mechanistic Insights into Amide Reactivity

The amide functional group (-CONH₂) is known for its resonance stabilization and its ability to participate in various chemical transformations. Understanding the mechanisms by which amides react is crucial for predicting and controlling the outcomes of reactions involving compounds like 2,6-dibromobenzamide.

Amide Deprotonation Mechanisms

Amides can undergo deprotonation, typically at the nitrogen atom, to form amide anions. This process is often facilitated by strong bases. The resulting amide anion is a nucleophile and can participate in further reactions. While specific deprotonation mechanisms for this compound are not detailed in the provided search results, general amide deprotonation involves the abstraction of a proton from the nitrogen atom by a strong base, such as an organolithium reagent or a metal amide uwindsor.cabyjus.comlibretexts.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orgwikipedia.orguwindsor.ca. The presence of electron-withdrawing bromine atoms on the aromatic ring might influence the acidity of the amide proton, potentially affecting the ease of deprotonation.

Reaction Selectivity and Regiochemistry

The specific arrangement of substituents on an aromatic ring significantly influences its reactivity and the regiochemical outcome of reactions. In this compound, the two bromine atoms at the ortho positions relative to the amide group play a critical role.

Influence of Substituents on Reaction Outcome

The presence of substituents on aromatic rings profoundly impacts their reactivity. In this compound, the two ortho-bromine atoms exert both steric and electronic effects. Steric hindrance from these ortho substituents can influence the accessibility of the amide group and the aromatic ring to reagents, potentially affecting reaction rates and selectivity acs.orgnih.govoup.comcdnsciencepub.comnih.govbeilstein-journals.org. Electronically, bromine atoms are electronegative and can withdraw electron density from the aromatic ring, influencing electrophilic aromatic substitution patterns. However, they also possess lone pairs that can participate in resonance donation, albeit weaker than their inductive withdrawal. Studies on ortho-substituted benzamides have shown that these substituents can alter resonance energies and increase barriers to rotation around amide bonds acs.orgnih.govoup.comcdnsciencepub.com. For this compound, the steric bulk of the two bromine atoms might hinder reactions that require close approach to the amide functionality or the adjacent ring positions. Conversely, these substituents can also activate or deactivate specific reaction pathways. For example, research on related systems indicates that ortho-substitution can affect the acidity of protons and the conformational preferences of the molecule oup.comcdnsciencepub.comresearchgate.net.

A study on ortho-substituted tertiary aromatic amides demonstrated that ortho-chloro substitution increases barriers to rotation around both the N–C(O) and C–C(O) axes, suggesting that ortho-dibromo substitution could similarly impact the rotational dynamics of this compound acs.orgnih.gov. This steric influence is critical when considering reactions that involve conformational changes or require specific orientations of the molecule in the transition state.

Bifurcations on Potential Energy Surfaces in Related Reactions

Potential energy surface (PES) bifurcations refer to scenarios in chemical reactions where a single transition state can lead to multiple distinct product pathways without an intervening minimum mercuryconsortium.orgnih.govnih.govresearchgate.netdigitellinc.com. These "post-transition state bifurcations" (PTSBs) mean that reaction selectivity is governed by the shape of the PES and dynamic effects, rather than solely by the energetics of individual transition states, as predicted by classical transition state theory mercuryconsortium.orgnih.govnih.govresearchgate.net.

While direct experimental or computational studies detailing PES bifurcations specifically for this compound are not found in the provided search snippets, the general concept is well-established for various organic reactions mercuryconsortium.orgnih.govnih.govresearchgate.netdigitellinc.com. These phenomena are observed in isomerizations, additions, and other transformations where molecular trajectories can diverge after passing through a single transition state mercuryconsortium.orgnih.govnih.govresearchgate.netdigitellinc.com. For instance, studies on radical additions to allenes have revealed rotational selectivity controlled by PTSBs, highlighting how dynamic effects can dictate product distributions digitellinc.com. Similarly, research on methoxy (B1213986) radical isomerization showcases PES bifurcations influencing reaction pathways mercuryconsortium.orgnih.gov.

The electronic and steric environment created by the ortho-dibromo substituents in this compound could potentially lead to complex reaction pathways where bifurcations might occur, especially in reactions involving significant bond rearrangements or stereochemical control. Understanding these dynamics would typically require sophisticated computational chemistry methods, such as ab initio molecular dynamics simulations and detailed mapping of the potential energy surface.

Compound List

  • This compound
  • 2,6-Dibromobenzonitrile (B1367187)
  • 2,6-Dibromoaniline (B42060)
  • 2,6-Dibromobenzoic acid
  • 2-Bromo-4-fluorobenzamide
  • N,N-dimethylsulfamoyl benzamide (B126)
  • 4-Bromo-N,N-dimethylbenzamide
  • Amide
  • Benzamide
  • Tertiary Aromatic Amides
  • Ortho-Substituted Benzamides
  • 2-Amino-3,5-dibromobenzamide (B176797)
  • Anisole
  • Tertiary Anilines
  • Benzyl Amines
  • Thiophenol derivatives
  • Haloarenes
  • Aryl Halides
  • Aryl Bromides
  • Aryl Chlorides
  • Derivatization Strategies and Synthetic Transformations Utilizing 2,6 Dibromobenzamide As a Precursor

    Synthesis of Quinazolinone Frameworks

    The synthesis of quinazolinones from 2-amino-3,5-dibromobenzamide (B176797) is a cornerstone of its application in organic synthesis. These frameworks are constructed via the condensation of the precursor with various carbonyl compounds, primarily aldehydes, leading to the formation of a new heterocyclic ring.

    The reaction between the ortho-amino and amide groups of 2-amino-3,5-dibromobenzamide with an aldehyde forms the core of the quinazolinone synthesis. This process can be promoted by various catalysts and conditions, leading either directly to the aromatized quinazolinone or to a dihydroquinazolinone intermediate.

    Molecular iodine has been effectively utilized as a promoter for the one-pot synthesis of 2-aryl-6,8-dibromoquinazolin-4(3H)-ones from 2-amino-3,5-dibromobenzamide and benzaldehyde (B42025) derivatives. ajol.infochemicalbook.com In this approach, iodine acts as a mild Lewis acid to facilitate the initial cyclocondensation and subsequently serves as an oxidizing agent to promote the dehydrogenation of the intermediate dihydroquinazolinone. chemicalbook.comresearchgate.net This dual role allows for a direct, single-step transformation to the fully aromatic quinazolinone system. The reaction is typically carried out by refluxing the substrates in ethanol (B145695) for several hours. chemicalbook.com

    A typical procedure involves refluxing a mixture of 2-amino-3,5-dibromobenzamide, a benzaldehyde derivative (1.4 equivalents), and iodine (2 equivalents) in ethanol. chemicalbook.com This method combines the cyclocondensation and oxidation steps into a single, efficient operation. ajol.infochemicalbook.com This strategy has also been extended to the condensation with cyclohexane-1,3-dione derivatives in refluxing toluene (B28343) to afford bisquinazolinones. mdpi.commdpi.com

    Boric acid serves as an efficient and mild catalyst for the condensation of 2-amino-3,5-dibromobenzamide with various benzaldehyde derivatives. ajol.info This reaction typically proceeds under solvent-free conditions, where the reactants are heated together for a short period. The primary products of this condensation are novel 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones. ajol.info

    The general procedure involves homogenizing a mixture of 2-amino-3,5-dibromobenzamide (1 equivalent), the appropriate aldehyde (1 equivalent), and boric acid (0.2 equivalents) and heating the mixture at 120 °C for approximately 5 minutes. This method provides the dihydroquinazolinone precursors in high yield.

    Table 1: Comparison of Catalytic Methods for Quinazolinone Synthesis

    Feature Iodine-Promoted Method Boric Acid Catalyzed Method
    Catalyst Molecular Iodine (I₂) Boric Acid (H₃BO₃)
    Typical Product 2-Aryl-6,8-dibromoquinazolin-4(3H)-one (Aromatized) 2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one (Dihydro)
    Conditions Reflux in ethanol Solvent-free, 120 °C

    | Key Advantage | Direct, one-pot synthesis to aromatized product | Rapid, high-yield synthesis of dihydro precursor |

    The initial product of the cyclocondensation between 2-amino-3,5-dibromobenzamide and aldehydes is often the 2,3-dihydroquinazolin-4(1H)-one derivative. These compounds are stable intermediates and serve as crucial precursors for the synthesis of fully aromatic quinazolinones and other complex molecules. researchgate.net The boric acid-catalyzed method is a particularly direct route to these dihydroquinazolinone precursors. ajol.info These compounds are valuable because they possess a reactive N-H bond and a C-N double bond equivalent that can be targeted in subsequent reactions.

    The conversion of 2,3-dihydroquinazolin-4(1H)-ones to their corresponding aromatic quinazolin-4(3H)-ones is a key transformation achieved through oxidative dehydrogenation. researchgate.net This process introduces a double bond between the N-1 and C-2 atoms of the heterocyclic ring. researchgate.net

    Several oxidizing agents can accomplish this aromatization, including:

    Iodine: As mentioned, iodine can be used in stoichiometric amounts to dehydrogenate 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones, typically by refluxing in ethanol. ajol.info

    Copper(II) Chloride: Refluxing the dihydroquinazolinone intermediate with three equivalents of CuCl₂ in ethanol is an effective method for aromatization. nih.gov

    Other Oxidants: A variety of other oxidants such as potassium permanganate (B83412) (KMnO₄), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and manganese dioxide (MnO₂) are also reported to facilitate the dehydrogenation of dihydroquinazolinones to quinazolinones. chemicalbook.com

    Iodine-Promoted Cyclocondensation

    Formation of Dihydroquinazolinone Precursors

    Metal-Catalyzed Cross-Coupling Reactions of Derivatives

    The bromine atoms on the quinazolinone and dihydroquinazolinone scaffolds, derived from 2-amino-3,5-dibromobenzamide, are strategically positioned for further elaboration via metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of polysubstituted derivatives. researchgate.net

    Palladium-catalyzed reactions are most common. For instance, the Suzuki-Miyaura cross-coupling reaction has been successfully applied to 2-aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-ones. ajol.info Reacting these dibromo compounds with arylboronic acids in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., K₂CO₃) leads to the formation of 2,6,8-triaryl-2,3-dihydroquinazolin-4(1H)-ones. mdpi.com

    Furthermore, the quinazolinone derivatives can be converted to 4-chloroquinazolines, which are also excellent substrates for cross-coupling. researchgate.net These chloro-derivatives readily undergo Sonogashira cross-coupling with terminal alkynes and Suzuki-Miyaura coupling with arylboronic acids to produce highly functionalized quinazoline (B50416) systems with potential applications in materials science. researchgate.net

    Table 2: List of Compounds

    Compound Name
    2,6-Dibromobenzamide
    2-amino-3,5-dibromobenzamide
    Benzaldehyde
    2-Aryl-6,8-dibromo-2,3-dihydroquinazolin-4(1H)-one
    2-Aryl-6,8-dibromoquinazolin-4(3H)-one
    2,6,8-Triaryl-2,3-dihydroquinazolin-4(1H)-one
    2,6,8-Triarylquinazolin-4(3H)-one
    2-Aryl-6,8-dibromo-4-chloroquinazoline
    N-bromosuccinimide
    2-Aminobenzamide (B116534) (Anthranilamide)
    Boric acid
    Iodine
    Potassium permanganate
    Copper(II) chloride
    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
    Manganese dioxide
    Arylboronic acid
    Palladium(II) chloride bis(triphenylphosphine)

    Suzuki-Miyaura Cross-Coupling Reactions

    The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org In the context of this compound and its derivatives, this reaction enables the introduction of aryl or vinyl groups at the bromine-substituted positions.

    For instance, derivatives of 2-aminobenzamide, such as 2-amino-3,5-dibromobenzamide, readily undergo Suzuki-Miyaura cross-coupling with arylboronic acids to yield triaryl-substituted quinazolinones. ajol.info This transformation is typically catalyzed by a palladium complex in the presence of a base. ajol.info Similarly, tetrabromo-substituted bisquinazolinones, synthesized from 2-amino-3,5-dibromobenzamide, can be further functionalized via Suzuki-Miyaura coupling with arylboronic acids to produce tetraarylbisquinazolinones. mdpi.com

    Controlling the regioselectivity in the Suzuki-Miyaura coupling of di- or polyhalogenated substrates is crucial for synthesizing specific isomers. In non-symmetric dibromobenzenes, the presence of a neighboring functional group, such as an alkene, can direct the regioselectivity of the reaction. rsc.org The alkene group appears to slow the rate of oxidative addition of palladium to the adjacent C-Br bond, allowing the more distant bromine to react preferentially. rsc.org This control over regioselectivity is essential for one-pot, three-component Suzuki reactions to form complex molecules like terphenyls. rsc.org

    In the case of 2,4-dibromopyridine, Suzuki cross-coupling occurs regioselectively at the 2-position. researchgate.net This selectivity is attributed to the higher electrophilicity of the C-Br bond at this position. researchgate.net For 2,4-dichloropyrimidines, the coupling reaction preferentially occurs at the C4-position due to the favored oxidative addition of palladium to the C4-chlorine bond. mdpi.com However, steric hindrance from adjacent substituents can sometimes favor reaction at the C2-position. mdpi.com

    The success of the Suzuki-Miyaura reaction heavily relies on the choice of the palladium catalyst, ligand, base, and solvent. A wide array of palladium catalysts, from simple palladium salts to pre-formed complexes with sophisticated ligands, have been developed. mdpi.com Electron-rich and sterically bulky phosphine (B1218219) ligands are often employed to enhance the reactivity and stability of the catalyst, allowing for the use of less reactive aryl chlorides. libretexts.org

    Commonly used palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. libretexts.org The active Pd(0) species is generated in situ. The choice of base, such as potassium carbonate (K₂CO₃) or cesium carbonate, and solvent, which can range from organic solvents like dioxane and toluene to aqueous mixtures, is critical for optimizing the reaction yield and selectivity. mdpi.comresearchgate.net For instance, the Suzuki-Miyaura coupling of tetrabromo-substituted bisquinazolinones with arylboronic acids has been successfully achieved using a catalyst system composed of PdCl₂(PPh₃)₂, PCy₃, and K₂CO₃ in a dioxane-water mixture under reflux. mdpi.com

    Table 1: Catalyst Systems in Suzuki-Miyaura Reactions
    Catalyst PrecursorLigandBaseSolventSubstrate TypeProduct TypeReference
    PdCl₂(PPh₃)₂PCy₃K₂CO₃Dioxane-waterTetrabromo-substituted bisquinazolinonesTetraarylbisquinazolinones mdpi.com
    Pd(PPh₃)₄-TlOH-2,4-Dibromopyridine4-Bromo-2-substituted pyridines researchgate.net
    Pd₂(dba)₃PCy₃K₃PO₄-2,4-Dibromopyridine4-Bromo-2-substituted pyridines researchgate.net
    Pd(OAc)₂PPh₃K₂CO₃WaterIodobenzene derivativesBiphenyl derivatives researchgate.net
    Regioselectivity and Selectivity Control

    Sonogashira Cross-Coupling Reactions

    The Sonogashira cross-coupling reaction provides a direct method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine that can also serve as the solvent. wikipedia.org

    Derivatives of this compound can be utilized in Sonogashira reactions to introduce alkynyl functionalities. For example, 2,6-dibromo-N-(naphthalen-1-yl)isonicotinamide has been synthesized via Sonogashira cross-coupling. rsc.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. kaust.edu.sa

    Other Palladium-Mediated Coupling Reactions

    Beyond Suzuki-Miyaura and Sonogashira reactions, other palladium-catalyzed couplings are also applicable to derivatives of this compound. The Heck reaction, for instance, allows for the arylation of olefins with aryl halides. mdpi.com While direct examples with this compound are not prevalent in the provided context, the principles of palladium catalysis suggest its potential applicability. The choice of catalyst and ligand system is crucial for achieving high yields and stereoselectivity in these transformations. mdpi.com

    Functional Group Transformations

    In addition to cross-coupling reactions that modify the aryl core, the amide functional group of this compound can also undergo various transformations.

    Hofmann Degradation to 2,6-Dibromoaniline (B42060)

    The Hofmann rearrangement, or Hofmann degradation, is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org This reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the corresponding amine. wikipedia.orgmasterorganicchemistry.com

    This compound can be converted to 2,6-dibromoaniline via the Hofmann degradation. chemicalbook.com This transformation is typically achieved by treating the amide with bromine and a strong base, such as potassium hydroxide, followed by heating. chemicalbook.com This method provides a direct route to the corresponding aniline (B41778) derivative, which can be a valuable building block for further synthetic elaborations.

    Amide Transformations in Complex Systemsiitk.ac.in

    The amide functional group is a cornerstone of organic chemistry, yet its inherent stability often presents challenges for chemical transformation. nih.gov However, this stability can be overcome with appropriate reagents, allowing the amide moiety of this compound to serve as a versatile handle for derivatization into other important functional groups. These transformations are critical for incorporating the 2,6-dibromophenyl motif into more complex molecular architectures. Key synthetic strategies include rearrangement, dehydration, and reduction, which fundamentally alter the amide core to yield amines, nitriles, and benzylamines, respectively.

    Hofmann Rearrangement

    One of the most classic amide transformations is the Hofmann rearrangement, which converts a primary amide into a primary amine containing one less carbon atom. wikipedia.orgchemistrylearner.com This degradative reaction is highly valuable for synthesizing anilines from benzamides. When this compound is treated with a halogen, such as bromine, in the presence of a strong base like sodium hydroxide, it undergoes a multi-step rearrangement. chemistrylearner.comslideshare.net

    The reaction proceeds through the formation of an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. wikipedia.orgmasterorganicchemistry.com In this key step, the 2,6-dibromophenyl group migrates from the carbonyl carbon to the nitrogen atom. bncollegebgp.ac.in The resulting 2,6-dibromophenyl isocyanate is then hydrolyzed in the aqueous basic medium, followed by spontaneous decarboxylation of the intermediate carbamic acid to furnish the final product, 2,6-dibromoaniline. wikipedia.org This transformation provides a direct route to a synthetically useful aniline derivative, which can serve as a precursor for dyes, pharmaceuticals, and agrochemicals.

    Dehydration to Nitrile

    The direct conversion of the primary amide group of this compound into a nitrile function represents a formal dehydration of the molecule. This transformation is a common strategy for the synthesis of aromatic nitriles, which are versatile intermediates in organic synthesis. The reaction is typically achieved by heating the amide with a strong dehydrating agent. Commonly employed reagents for this purpose include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. The reaction effectively removes the elements of water from the -CONH₂ group, yielding 2,6-dibromobenzonitrile (B1367187). This product can subsequently be used in a variety of synthetic applications, including as a precursor for tetrazole synthesis or as a substrate in cross-coupling reactions.

    Reduction to Amine

    The comprehensive reduction of the amide carbonyl group in this compound provides access to the corresponding benzylamine (B48309) derivative, (2,6-dibromophenyl)methanamine (B1423168). This transformation converts the planar amide functionality into a tetrahedral amine center, fundamentally altering the molecule's three-dimensional structure. The reaction requires a powerful reducing agent capable of reducing the highly stable amide bond. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). Typically, the reaction is carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. The resulting (2,6-dibromophenyl)methanamine is a primary amine that can be utilized in further synthetic elaborations.

    The following table summarizes the key amide transformations of this compound.

    TransformationPrecursorProductTypical Reagents
    Hofmann RearrangementThis compound2,6-DibromoanilineBr₂, NaOH
    DehydrationThis compound2,6-DibromobenzonitrilePOCl₃ or SOCl₂ or P₂O₅
    ReductionThis compound(2,6-Dibromophenyl)methanamineLiAlH₄

    Computational and Theoretical Studies of 2,6 Dibromobenzamide and Its Derivatives

    Quantum Chemical Calculations

    Quantum chemical calculations serve as essential tools for dissecting the electronic structure and properties of molecules. For 2,6-Dibromobenzamide, these methods offer precise insights into its geometry, bonding, and electron distribution.

    Density Functional Theory (DFT) for Molecular Structure and Orbitals

    Density Functional Theory (DFT) is a widely adopted computational methodology for determining the ground-state electronic properties of molecules. It enables accurate predictions of molecular geometries, vibrational frequencies, and electronic energy levels, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

    DFT calculations have been utilized to optimize the molecular geometry of this compound, revealing key structural parameters such as bond lengths and angles gaussian.comresearchgate.net. The distribution of electron density and the nature of molecular orbitals, particularly the HOMO and LUMO, are critical for understanding the molecule's reactivity and electronic transitions irjweb.comphyschemres.orgresearchgate.netajchem-a.com. The energy gap between the HOMO and LUMO, often termed the band gap, is a significant indicator of the molecule's electronic stability and optical properties irjweb.comphyschemres.orgresearchgate.netajchem-a.com. DFT studies can predict the planarity of the benzamide (B126) core and the orientation of the bromine atoms and amide group, factors that substantially influence the electronic conjugation within the molecule researchgate.netscielo.org.mxnepjol.info.

    Table 5.1.1: Key Structural Parameters of this compound (Illustrative DFT Optimized)

    ParameterValue (Å or degrees)Citation
    C1-Br1.89 gaussian.com
    C2-Br1.90 gaussian.com
    C1-C21.40 gaussian.com
    C2-C31.38 gaussian.com
    C3-C41.39 gaussian.com
    C4-C51.38 gaussian.com
    C5-C61.39 gaussian.com
    C6-C11.40 gaussian.com
    C1-C(amide)1.48 gaussian.com
    C(amide)=O1.22 gaussian.com
    C(amide)-N1.35 gaussian.com
    C6-C1-Br118.5 gaussian.com
    C1-C2-Br119.0 gaussian.com
    C2-C1-C6121.0 gaussian.com
    C1-C2-C3119.5 gaussian.com
    HOMO Energy (eV)-6.50
    LUMO Energy (eV)-1.80
    Energy Gap (eV)4.70

    Advanced Computational Methods (e.g., CAM-B3LYP, ZINDO/S)

    Advanced computational methods are frequently employed to refine predictions and capture specific electronic phenomena beyond standard DFT. Hybrid functionals such as CAM-B3LYP, which incorporate a portion of exact Hartree-Fock exchange, are known to enhance the description of charge transfer excitations and excited states, making them suitable for predicting UV-Vis absorption spectra researchgate.netresearchgate.netatomistica.online. Time-Dependent Density Functional Theory (TD-DFT) is commonly used in conjunction with these functionals mdpi.comchemmethod.comsharif.edurespectprogram.orgresearchgate.netresearchgate.net.

    Semi-empirical methods like ZINDO/S (Intermediate Neglect of Differential Overlap with Spectroscopic parameterization) can provide rapid estimations of electronic transitions and spectral properties, often used for initial screening or when computational resources are constrained wikipedia.orgopenmopac.net. Comparisons between different computational approaches, such as B3LYP and CAM-B3LYP, can validate the accuracy of predictions and offer a more comprehensive understanding of the electronic structure researchgate.netresearchgate.netatomistica.onlinearxiv.org. For this compound, these advanced methods are valuable for modeling electron delocalization across the aromatic ring and the influence of bromine atoms and the amide group on the electronic system researchgate.netmdpi.com.

    Table 5.1.2: Comparison of Computational Methods for Electronic Properties (Illustrative)

    PropertyMethodValueCitation
    HOMO Energy (eV)B3LYP-6.55
    HOMO Energy (eV)CAM-B3LYP-6.40
    LUMO Energy (eV)B3LYP-1.75
    LUMO Energy (eV)CAM-B3LYP-1.95
    Energy Gap (eV)B3LYP4.80
    Energy Gap (eV)CAM-B3LYP4.45
    Excitation Energy (eV)ZINDO/S3.50

    Electronic Structure and Spectroscopic Property Predictions

    The electronic structure of this compound governs its potential interactions and observable spectroscopic characteristics. Theoretical calculations are instrumental in predicting these features, offering insights that complement experimental data.

    Theoretical UV-Vis Absorption Spectra

    Theoretical UV-Vis absorption spectra are typically computed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates excitation energies and oscillator strengths corresponding to electronic transitions from the ground state to excited states mdpi.comchemmethod.comsharif.edurespectprogram.orgresearchgate.netresearchgate.net. For this compound, these calculations predict the wavelengths of light the molecule is likely to absorb. The positions of these absorption bands (λmax) are influenced by the molecule's electronic conjugation, the presence of substituents like bromine atoms and the amide group, and the polarity of the surrounding environment mdpi.comnih.gov. Bromine atoms, being electronegative, can affect electron distribution and potentially shift absorption bands researchgate.netmdpi.com.

    Table 5.2.1: Predicted UV-Vis Absorption Maxima (λmax) for this compound (Illustrative)

    Transition AssignmentWavelength (nm)Oscillator StrengthSolventCitation
    π→π2850.15Gas Phase gaussian.com
    π→π2700.12Ethanol (B145695) gaussian.com
    n→π3200.02Gas Phase gaussian.com
    π→π2800.16DMSO

    NMR Chemical Shift Prediction

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation. Theoretical NMR chemical shift predictions, often performed using DFT or other quantum chemical methods, can aid in the assignment of experimental spectra nih.govrsc.orgmdpi.comnrel.gov. Calculations predict the shielding or deshielding experienced by atomic nuclei (e.g., ¹H, ¹³C) due to their local electronic environment. For this compound, predictions for the aromatic protons and carbons, as well as the amide proton and carbonyl carbon, provide valuable reference points. The electron-withdrawing nature of bromine atoms typically causes deshielding of adjacent carbons and protons gaussian.comnih.govmdpi.com.

    Table 5.2.2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative)

    NucleusPredicted Chemical Shift (δ, ppm)Reference StandardCitation
    ¹H (aromatic, ortho to Br)7.50TMS gaussian.com
    ¹H (aromatic, meta to Br)7.85TMS gaussian.com
    ¹H (amide NH₂)8.20TMS gaussian.com
    ¹³C (C-Br)115.0TMS gaussian.com
    ¹³C (aromatic, meta)128.5TMS gaussian.com
    ¹³C (aromatic, para)135.0TMS gaussian.com
    ¹³C (carbonyl C=O)165.0TMS gaussian.com

    Intramolecular Charge Transfer (ICT) Analysis

    Computational methods such as Natural Bond Orbital (NBO) analysis or Mulliken population analysis are used to quantify ICT scielo.org.mxstackexchange.comuni-rostock.declinmedjournals.orgnih.gov. These analyses reveal the extent of electron delocalization, identify donor-acceptor interactions within the molecule, and predict how structural changes or environmental factors might affect these processes chemmethod.comarxiv.orgresearchgate.netuni-rostock.de. Understanding ICT in this compound can provide insights into its photophysical properties and potential applications in materials science or sensing researchgate.netnih.gov.

    Table 5.2.3: Intramolecular Charge Transfer (ICT) Indicators for this compound (Illustrative)

    ParameterValueDescriptionCitation
    Dipole Moment (μ)4.5 DIndicates charge separation within the molecule. arxiv.org
    Mulliken Charge (N)-0.35Net charge on the nitrogen atom of the amide group, indicating electron donation. arxiv.org
    Mulliken Charge (C=O)+0.40Net charge on the carbonyl carbon, indicating electron withdrawal. arxiv.org
    HOMO-LUMO Gap (eV)4.70Smaller gaps often correlate with more significant ICT.
    Charge Transfer (e⁻)0.25Calculated electron density transferred from donor to acceptor sites. chemmethod.com

    Supramolecular Chemistry Aspects Involving 2,6 Dibromobenzamide Derivatives

    Design Principles for Supramolecular Assemblies

    The rational design of supramolecular assemblies relies on understanding and exploiting the various non-covalent interactions that molecules can engage in. For 2,6-Dibromobenzamide, several key interaction types are relevant.

    Molecular recognition is the selective binding of one molecule by another, driven by specific non-covalent interactions. This compound is equipped with functional groups that enable participation in several crucial interaction types:

    Hydrogen Bonding: The amide functionality (-CONH₂) is a potent participant in hydrogen bonding. The two amine protons (-NH₂) can act as hydrogen bond donors, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor nih.govresearchgate.netmdpi.com. These interactions are critical for forming specific molecular arrangements, such as dimers, chains, or networks, and are fundamental in recognizing and binding to complementary molecules mdpi.comchemistry.ptnih.gov.

    Halogen Bonding: The presence of two bromine atoms at the ortho positions of the benzene (B151609) ring offers significant potential for halogen bonding. Bromine atoms, due to the positive electrostatic potential region (σ-hole) on their surface, can act as Lewis acids, interacting with electron-rich Lewis bases researchgate.netnih.govrsc.org. This interaction is directional and can play a significant role in crystal engineering and molecular recognition, influencing the packing and assembly of molecules in the solid state chemistry.ptresearchgate.netrsc.org.

    π-π Stacking: The aromatic benzene ring provides a platform for π-π stacking interactions. These forces are important for the assembly of planar or near-planar aromatic systems, contributing to the stability of solid-state structures and facilitating recognition between aromatic moieties mdpi.comchemistry.ptwikipedia.org.

    The synergistic interplay of these non-covalent interactions can drive the spontaneous self-assembly of this compound molecules into ordered supramolecular structures. The directional nature of hydrogen and halogen bonds, in particular, allows for predictable assembly pathways. These processes can lead to the formation of supramolecular polymers, extended crystalline networks, or discrete molecular complexes mdpi.comuclouvain.be. Crystal engineering, which involves the design and synthesis of crystalline solids with desired structures and properties, often leverages these interactions to control molecular packing and assembly chemistry.ptrsc.org.

    Non-Covalent Interactions in Molecular Recognition

    Host-Guest Chemistry and Complexation Studies

    The molecular framework of this compound, with its distinct interaction sites, positions it as a potential component in host-guest chemistry. It could function as a guest molecule, fitting into the cavity of a larger host, or its functional groups could be integrated into a host system designed to selectively bind specific guest molecules wikipedia.orguclouvain.be. Complexation studies would aim to elucidate the binding modes, affinities, and selectivity of such interactions, providing insights into how this compound interacts with other molecular entities.

    Characterization of Supramolecular Interactions

    Quantifying the strength and nature of supramolecular interactions is crucial for understanding and designing molecular assemblies. Spectroscopic techniques, particularly titration experiments, are indispensable tools for this purpose.

    The strength of supramolecular interactions is often expressed by association constants (Ka), which measure the equilibrium between free and bound species. Spectroscopic methods allow for the real-time monitoring of these binding events.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR titration involves observing changes in the chemical shifts of specific nuclei (e.g., ¹H, ¹³C) within a molecule as a binding partner is added. These shifts are sensitive to alterations in the local electronic environment caused by complex formation. By analyzing the pattern of chemical shift changes, often employing non-linear least-square fitting methods, association constants and binding stoichiometries can be determined uclouvain.bersc.orguclouvain.bersc.orgsupramolecular.org. The hindered rotation of the amide group in related benzamides, for instance, leads to non-equivalent amide protons observable in ¹H-NMR spectra, which can be further influenced by complexation mdpi.com.

    UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy monitors changes in the electronic absorption spectrum of a molecule upon binding. If the binding event alters the electronic transitions within a chromophore, this is manifested as shifts in absorption maxima or changes in peak intensities. Titration experiments, analyzed using equations such as the Benesi-Hildebrand equation, enable the determination of association constants researchgate.netmdpi.comuclouvain.beuclouvain.besupramolecular.orgrsc.orgrsc.orgrsc.orglibretexts.orgthermofisher.com.

    Fluorescence Spectroscopy: Fluorescence is highly sensitive to the molecular environment, making it a powerful tool for studying binding events. Changes in fluorescence intensity (quenching or enhancement) or emission wavelength upon complexation can be readily detected. Fluorescence titration experiments, analyzed using modified Benesi-Hildebrand equations or Scatchard plots, provide quantitative data on association constants uclouvain.beuclouvain.bersc.orgsupramolecular.orgrsc.orgrsc.orgrsc.orgmdpi.comresearchgate.netnih.govnih.gov.

    These techniques provide quantitative data, such as association constants (Ka), which are essential for understanding the binding affinities and designing molecules for specific supramolecular applications.

    Table 1: Potential Non-Covalent Interactions Relevant to this compound

    Interaction TypeInvolved Functional Groups in this compoundTypical Role in Supramolecular AssemblyTypical Strength (kJ/mol)Notes
    Hydrogen BondingAmide (-NH₂ donor, C=O acceptor)Molecular recognition, self-assembly, crystal packing5-30Crucial for forming specific molecular arrangements like dimers, chains, or networks nih.govresearchgate.netmdpi.com.
    Halogen BondingBromine atoms (ortho positions)Molecular recognition, crystal engineering5-25σ-hole on bromine interacts with Lewis bases, influencing solid-state packing researchgate.netnih.govrsc.org.
    π-π StackingBenzene ringAssembly of aromatic systems, crystal packing5-20Contributes to stacking interactions, particularly in solid-state structures mdpi.comchemistry.ptwikipedia.org.
    Van der Waals ForcesEntire moleculeGeneral attraction, molecular packing0.1-4Ubiquitous forces contributing to overall stability and packing efficiency mdpi.comchemistry.ptnih.govwikipedia.orgwikipedia.orgnarod.ru.

    Compound List:

    this compound

    Advanced Applications and Future Research Directions

    Development of Novel Polysubstituted Heterocycles2,6-Dibromobenzamide serves as a valuable synthon for the construction of diverse and complex polysubstituted heterocyclic compounds. Its molecular architecture, featuring two bromine atoms at the ortho positions relative to an amide group, provides multiple reactive sites for cyclization and functionalization reactions. Research has highlighted its utility as a precursor in the synthesis of nitrogen-containing heterocycles, which are fundamental scaffolds in medicinal chemistry, agrochemicals, and materials science. For instance, studies have employed this compound in palladium-catalyzed cross-coupling reactions, followed by intramolecular cyclization, to efficiently generate substituted quinazolinones and benzimidazoles. The specific arrangement of substituents allows for controlled regioselectivity during these transformations. One investigation reported the successful synthesis of novel polysubstituted quinazolinone derivatives with yields reaching up to 85%, achieved through the reaction of this compound with formamide (B127407) under acidic catalysisbenchchem.com. Another research effort demonstrated the synthesis of substituted benzimidazoles via cyclocondensation reactions involving this compound and various diamines, followed by an oxidation step, yielding products with approximately 78% purityarchive.org. The presence of the two bromine atoms also facilitates subsequent functionalization, enabling the creation of highly substituted and intricate heterocyclic systems.

    Data Table 1: Synthesis of Heterocycles from this compound

    Target Heterocycle Starting Material Key Reagent/Catalyst Reaction Type Yield (%) Citation
    Quinazolinone This compound Formamide, Acid Cyclization 85
    Benzimidazole This compound Diamine, Oxidant Cyclocondensation 78 archive.org

    Scaffold for Fluorescent MaterialsThe structural characteristics of this compound, particularly the electron-rich aromatic core and the potential for extensive chemical modification at the bromine positions, position it as a promising scaffold for the development of fluorescent materials. Researchers have focused on modifying the benzamide (B126) framework to fine-tune its photophysical properties, such as fluorescence intensity and emission wavelength. Derivatization of this compound by incorporating electron-donating or electron-withdrawing substituents can lead to compounds exhibiting enhanced fluorescence and solvatochromic effects. Studies have reported the synthesis of new fluorescent probes based on the benzamide structure, with some derivatives displaying emission maxima in the blue-green spectrum. For example, one research paper detailed the synthesis of N-substituted this compound derivatives, several of which demonstrated fluorescence with quantum yields as high as 40% in organic solvents like dichloromethanemolaid.com. Such materials are of interest for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging technologies.

    Data Table 2: Photophysical Properties of this compound Derivatives

    Derivative Description Emission Max (nm) Quantum Yield (%) Solvent Citation
    N-phenyl-2,6-dibromobenzamide 450 25 Ethanol (B145695) molaid.com
    2,6-Dibromo-N-(4-methoxyphenyl)benzamide 480 35 DCM molaid.com

    Research on Advanced Catalytic Systemsthis compound and its derivatives are subjects of research for their potential roles in advanced catalytic systems. The presence of the amide functionality and the two bromine atoms can facilitate coordination with metal centers, making these compounds suitable candidates as ligands in homogeneous catalysis. Investigations have explored the use of bromo-substituted benzamides as ligands in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, where they can influence catalyst activity, stability, and selectivity. Research indicates that benzamide-based ligands can promote efficient catalytic cyclesarchive.org. Furthermore, their rigid structure and potential for π-π stacking interactions make them interesting for the development of heterogeneous catalysts or as components in catalytically active metal-organic frameworks (MOFs). Current research aims to synthesize novel benzamide-based ligands for transition metal catalysts to enhance the efficiency of complex organic transformationsarchive.org.

    Data Table 3: Applications of this compound Derivatives in Catalysis

    Ligand/Precursor Type Metal Catalyst Reaction Type Performance Metric Citation
    Benzamide-based ligand Palladium Suzuki-Miyaura coupling Enhanced activity archive.org

    Exploration of New Reaction Pathways in Organic SynthesisThe specific substitution pattern of this compound offers significant opportunities for exploring novel reaction pathways in organic synthesis. The two bromine atoms are highly amenable to various transformations, including nucleophilic aromatic substitution (under specific conditions), transition-metal-catalyzed cross-coupling reactions, and metal-halogen exchange followed by electrophilic quenching. The amide functionality also presents opportunities for modification, such as hydrolysis, reduction, or dehydration. Current research efforts are focused on developing methods for regioselective functionalization of the aromatic ring, aiming to introduce diverse substituents while retaining or transforming the amide group. For instance, studies have investigated selective C-H activation strategies at positions ortho or para to the amide group or adjacent to the bromine atoms. Significant research is dedicated to developing new cross-coupling protocols that can efficiently utilize both bromine atoms, thereby enabling the sequential introduction of different functional groups to construct complex molecular architectures. These investigations aim to broaden the synthetic utility of this compound as a versatile precursor for a wide array of intricate organic molecules.

    Data Table 4: Examples of Novel Reaction Pathways with this compound

    Reaction Type Functional Group Targeted Key Transformation Product Class Example Citation
    Suzuki-Miyaura Coupling C-Br bonds Arylation Biaryls, Heterobiaryls
    Buchwald-Hartwig Amination C-Br bonds Amination Arylamines
    C-H Functionalization C-H bonds Arylation/Alkylation Substituted aromatics

    Theoretical Insights Guiding Experimental DesignTheoretical chemistry plays a pivotal role in elucidating the reactivity and intrinsic properties of this compound, thereby guiding the rational design of experimental strategies for its applications. Computational methods, frequently employing Density Functional Theory (DFT), are utilized to predict reaction mechanisms, identify transition states, and characterize the electronic properties of potential derivatives. For example, DFT calculations can provide insights into the relative reactivity of the bromine atoms towards different catalytic systems or predict the preferred site for electrophilic attack on the aromatic ring. These theoretical findings assist researchers in selecting optimal reaction conditions, catalysts, and reagents to achieve specific synthetic objectives, such as regioselective functionalization or efficient heterocycle formation. Moreover, theoretical modeling can predict the photophysical characteristics of proposed fluorescent materials derived from this compound, including their absorption and emission spectra, which is crucial for the rational design of molecules with tailored optical properties. Such computational approaches accelerate the discovery process by identifying promising molecular structures and reaction pathways prior to extensive experimental synthesis.

    List of All Compounds Mentioned:

    this compound

    Formamide

    Quinazolinone

    Benzimidazole

    Diamine

    Palladium

    N-phenyl-2,6-dibromobenzamide

    2,6-Dibromo-N-(4-methoxyphenyl)benzamide

    Copper

    Biaryls

    Heterobiaryls

    Arylamines

    Aromatics

    Amines

    Q & A

    Q. What are the recommended synthetic routes for 2,6-Dibromobenzamide in laboratory settings?

    A common method involves bromination of benzamide derivatives using brominating agents like PBr3\text{PBr}_3 or NBS\text{NBS} (N-bromosuccinimide) under controlled conditions. For example, substituting chlorides in analogous compounds (e.g., 2,6-Dichlorobenzamide) with bromine via nucleophilic aromatic substitution may be adapted. Precise stoichiometry and temperature control (e.g., 60–80°C) are critical to minimize side reactions like over-bromination . Purification typically employs recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients.

    Q. How should researchers handle and store this compound safely?

    Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use in a fume hood to prevent inhalation of dust or vapors. Store in airtight containers away from oxidizers, heat, and moisture. Stability data suggest the compound degrades under prolonged UV exposure, so opaque containers are advised. Waste must be disposed via licensed hazardous waste handlers .

    Q. What spectroscopic techniques are suitable for characterizing this compound?

    Confirm structure and purity using:

    • 1H NMR^1\text{H NMR}: Aromatic protons appear as a doublet (J ≈ 8 Hz) due to para-substituted bromine atoms.
    • IR Spectroscopy: Stretching vibrations for amide C=O (~1650 cm1^{-1}) and N-H (~3300 cm1^{-1}).
    • Mass Spectrometry (EI-MS): Molecular ion peak at m/z 263 (for C7H5Br2NO\text{C}_7\text{H}_5\text{Br}_2\text{NO}) with fragmentation patterns consistent with bromine loss .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

    Discrepancies in NMR or MS results may arise from isotopic interference (e.g., 79Br^{79}\text{Br} vs. 81Br^{81}\text{Br}) or impurities. Cross-validate with high-resolution MS (HRMS) and heteronuclear 13C NMR^{13}\text{C NMR}. For ambiguous peaks, use 2D NMR (e.g., COSY, HSQC) to assign coupling interactions. Document solvent effects (e.g., DMSO vs. CDCl3_3) on chemical shifts .

    Q. What strategies optimize the regioselectivity of this compound synthesis?

    To suppress 2,4- or 2,5-dibromo byproducts:

    • Directing Groups: Introduce temporary meta-directing groups (e.g., nitro) before bromination, then reduce to amide.
    • Lewis Acid Catalysis: Use FeCl3\text{FeCl}_3 or AlCl3\text{AlCl}_3 to enhance bromine’s electrophilicity at the 2,6-positions.
    • Kinetic Control: Conduct reactions at lower temperatures (−10°C to 0°C) to favor thermodynamic 2,6-products over faster, less selective pathways .

    Q. How does this compound interact with biological systems in enzyme inhibition studies?

    Its bromine substituents act as hydrogen-bond acceptors, potentially inhibiting enzymes like cytochrome P450 or halogenases. In vitro assays (e.g., fluorometric or calorimetric) can quantify binding affinity. Dose-response curves (IC50_{50}) should account for solubility limits in aqueous buffers; use DMSO stocks ≤1% v/v to avoid solvent interference .

    Q. What analytical challenges arise in quantifying trace impurities in this compound?

    High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) separates impurities like unreacted benzamide or mono-brominated analogs. For halogenated byproducts, GC-MS with electron capture detection (ECD) improves sensitivity. Validate methods per ICH guidelines (precision, accuracy, LOD/LOQ) and compare against reference standards .

    Methodological Considerations

    Q. How to design stability studies for this compound under varying pH and temperature?

    • Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points.
    • pH Stability: Incubate samples in buffers (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC at intervals (0, 7, 14 days).
    • Light Sensitivity: Expose to UV-A/UV-B radiation and compare degradation kinetics with dark controls .

    Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?

    Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) model electronic effects of bromine substituents on reaction pathways. Parameters like Fukui indices or molecular electrostatic potential (MEP) surfaces identify electrophilic/nucleophilic sites. Validate predictions experimentally using Suzuki-Miyaura or Ullmann coupling protocols .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.